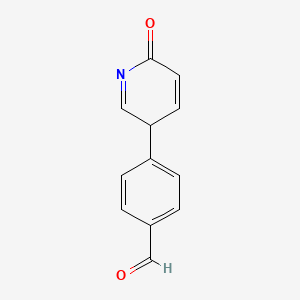
Benzaldehyde, 4-(1,6-dihydro-6-oxo-3-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 4-(1,6-dihydro-6-oxo-3-pyridinyl)- is an organic compound that belongs to the class of aromatic aldehydes This compound is characterized by the presence of a benzaldehyde moiety attached to a 1,6-dihydro-6-oxo-3-pyridinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-(1,6-dihydro-6-oxo-3-pyridinyl)- typically involves the reaction of benzaldehyde with a suitable pyridine derivative under controlled conditions. One common method involves the use of a catalytic amount of acid to facilitate the condensation reaction between benzaldehyde and the pyridine derivative. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of Benzaldehyde, 4-(1,6-dihydro-6-oxo-3-pyridinyl)- may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalytic systems and purification techniques ensures the production of high-purity compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Benzaldehyde, 4-(1,6-dihydro-6-oxo-3-pyridinyl)- undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions often involve reagents such as halogens and nitrating agents.
Major Products Formed
Oxidation: Formation of 4-(1,6-dihydro-6-oxo-3-pyridinyl)benzoic acid.
Reduction: Formation of 4-(1,6-dihydro-6-oxo-3-pyridinyl)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
Applications De Recherche Scientifique
Benzaldehyde, 4-(1,6-dihydro-6-oxo-3-pyridinyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Benzaldehyde, 4-(1,6-dihydro-6-oxo-3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzaldehyde, 4-(dimethylamino)benzaldehyde
- Benzaldehyde, 4-(diethylamino)benzaldehyde
- Benzaldehyde, 4-(methoxy)benzaldehyde
Uniqueness
Benzaldehyde, 4-(1,6-dihydro-6-oxo-3-pyridinyl)- is unique due to the presence of the 1,6-dihydro-6-oxo-3-pyridinyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzaldehyde derivatives and contributes to its specific applications in research and industry .
Propriétés
Formule moléculaire |
C12H9NO2 |
|---|---|
Poids moléculaire |
199.20 g/mol |
Nom IUPAC |
4-(6-oxo-3H-pyridin-3-yl)benzaldehyde |
InChI |
InChI=1S/C12H9NO2/c14-8-9-1-3-10(4-2-9)11-5-6-12(15)13-7-11/h1-8,11H |
Clé InChI |
QMVXUEPKGZMDEI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)N=CC1C2=CC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


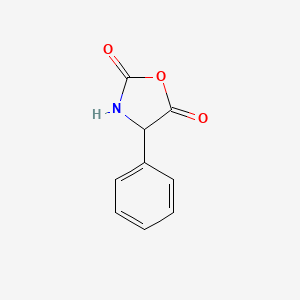
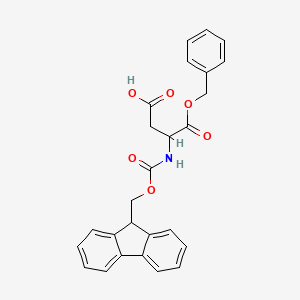
![Ethyl 4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B13386754.png)

![17-Hydroxy-6-(2-hydroxypropan-2-yl)-2,9,11,14,19,19-hexamethyl-5-oxapentacyclo[12.8.0.02,11.04,10.015,20]docosa-16,20-diene-8,13,18-trione](/img/structure/B13386780.png)
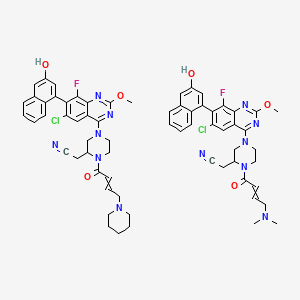
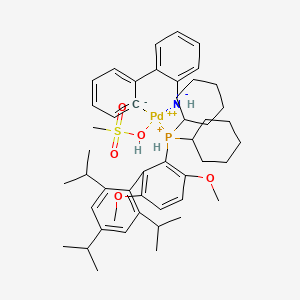
![5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13386797.png)
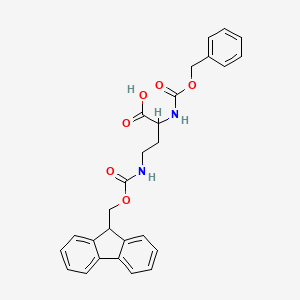
![3-[11,15-Dimethyl-5-methylidene-14-(6-methyl-7-oxohept-5-en-2-yl)-6-oxo-7-oxapentacyclo[8.7.0.01,3.04,8.011,15]heptadecan-3-yl]propanoic acid](/img/structure/B13386803.png)
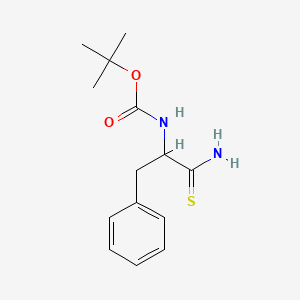

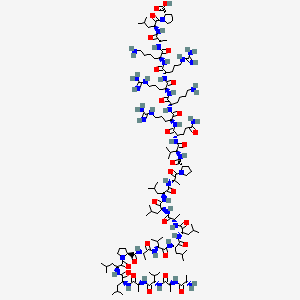
![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[[2-(octadec-9-enoylamino)acetyl]amino]hexanoic acid](/img/structure/B13386824.png)
